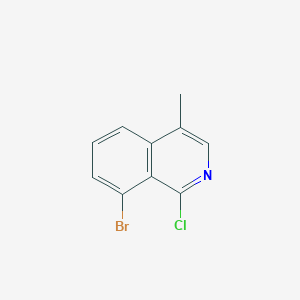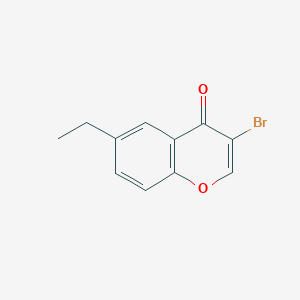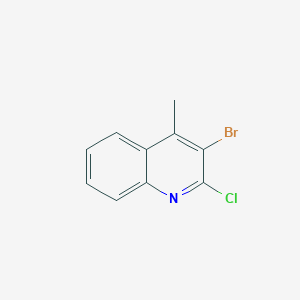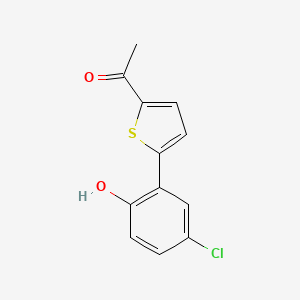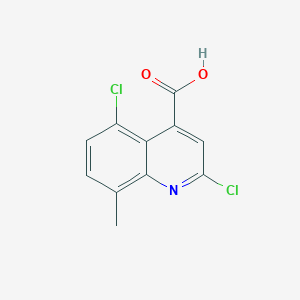
2,5-Dichloro-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-8-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . Quinoline derivatives are widely studied due to their biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,5-Dichloro-8-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Doebner–Von Miller synthesis, which involves the reaction of aniline with an aldehyde and pyruvic acid . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods often require specific reaction conditions, such as high temperatures and acidic environments, to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of ionic liquids have been employed to enhance reaction efficiency and reduce environmental impact . Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of quinoline derivatives include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Applications De Recherche Scientifique
2,5-Dichloro-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds can interfere with various cellular processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,5-Dichloro-8-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:
- 2-Methylquinoline
- 8-Hydroxyquinoline
- Chloroquine
- Quinine
Uniqueness
What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms and a carboxylic acid group can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H7Cl2NO2 |
|---|---|
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
2,5-dichloro-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-3-7(12)9-6(11(15)16)4-8(13)14-10(5)9/h2-4H,1H3,(H,15,16) |
Clé InChI |
DCDWUFOKIUCVLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


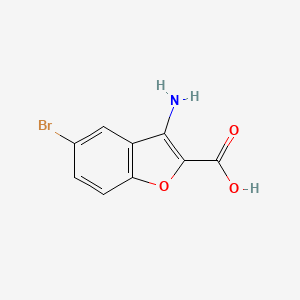

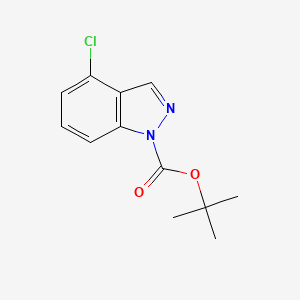

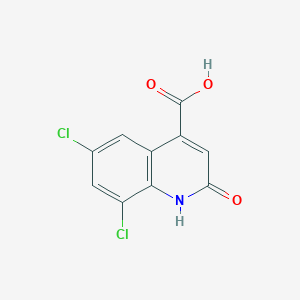
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
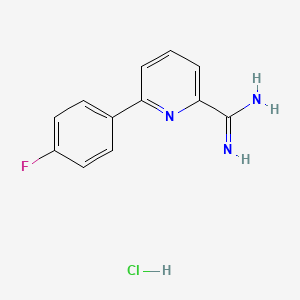

![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)
